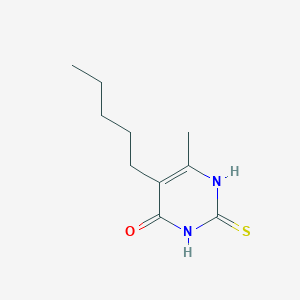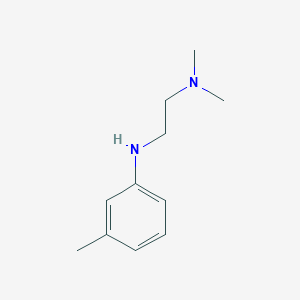
6-Bromo-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position on the quinoline ring. The quinoline scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities .
Vorbereitungsmethoden
Die Synthese von 6-Brom-1-methyl-4-oxo-1,4-dihydrochinolin-3-carbonsäure umfasst typischerweise mehrstufige Reaktionen, die von leicht verfügbaren Vorläufern ausgehen. Eine gängige Methode beinhaltet die Bromierung von 1-Methyl-4-oxo-1,4-dihydrochinolin-3-carbonsäure unter Verwendung von Brom oder N-Bromsuccinimid (NBS) unter kontrollierten Bedingungen . Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Essigsäure oder Chloroform bei erhöhten Temperaturen durchgeführt, um eine vollständige Bromierung zu gewährleisten.
Industrielle Produktionsverfahren können skalierbarere und effizientere Prozesse umfassen, wie z. B. die kontinuierliche Strömungssynthese, die eine bessere Kontrolle über die Reaktionsbedingungen und Ausbeuten ermöglicht . Diese Verfahren sind darauf ausgelegt, den Anforderungen der großtechnischen Produktion gerecht zu werden und gleichzeitig die Reinheit und Qualität des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
6-Brom-1-methyl-4-oxo-1,4-dihydrochinolin-3-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Chinolin-N-Oxid-Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in eine Hydroxylgruppe umwandeln und 6-Brom-1-methyl-4-hydroxychinolin-3-carbonsäure bilden. Gängige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Das Bromatom in der 6. Position kann durch andere Nucleophile wie Amine oder Thiole substituiert werden, um verschiedene Derivate zu bilden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Substitution mit einem Amin 6-Amino-1-methyl-4-oxo-1,4-dihydrochinolin-3-carbonsäure ergeben, die im Vergleich zur Stammverbindung unterschiedliche biologische Aktivitäten aufweisen kann.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 6-Brom-1-methyl-4-oxo-1,4-dihydrochinolin-3-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In antimikrobiellen Anwendungen hemmt die Verbindung die bakterielle DNA-Gyrase und Topoisomerase IV, Enzyme, die für die DNA-Replikation und -Transkription essentiell sind . Diese Hemmung führt zur Störung der bakteriellen Zellteilung und letztendlich zum Zelltod. In der Krebsforschung hat sich gezeigt, dass die Verbindung die Apoptose in Krebszellen induziert, indem sie bestimmte Signalwege aktiviert .
Wirkmechanismus
The mechanism of action of 6-Bromo-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
6-Brom-1-methyl-4-oxo-1,4-dihydrochinolin-3-carbonsäure kann mit anderen Chinolonderivaten verglichen werden, wie z. B.:
Nalidixsäure: Ein frühes Chinolon-Antibiotikum mit einer ähnlichen Kernstruktur, aber unterschiedlichen Substituenten.
Ciprofloxacin: Ein Fluorchinolon-Antibiotikum mit einem Fluoratom in der 6. Position, bekannt für seine breite Aktivität.
Ozenoxacin: Ein neueres Chinolon mit verbesserter Aktivität gegen resistente Bakterienstämme.
Eigenschaften
Molekularformel |
C11H8BrNO3 |
|---|---|
Molekulargewicht |
282.09 g/mol |
IUPAC-Name |
6-bromo-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-13-5-8(11(15)16)10(14)7-4-6(12)2-3-9(7)13/h2-5H,1H3,(H,15,16) |
InChI-Schlüssel |
HRMDDQNQONYWKA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121044.png)
![5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B12121052.png)
![4H-1,2,4-Triazole-4-acetic acid, 3-amino-5-[(phenylmethyl)thio]-, methyl ester](/img/structure/B12121068.png)

![N-[4-(acetylamino)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12121081.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12121089.png)




![3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12121105.png)


![1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B12121112.png)
